molecular formula C10H2F7N3 B12539404 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- CAS No. 757202-10-1

1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)-

Cat. No.: B12539404
CAS No.: 757202-10-1
M. Wt: 297.13 g/mol
InChI Key: GGFLQKFUAHQMLI-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- is a chemical compound with the molecular formula C10H2F7N3 It is known for its unique structure, which includes both amino and fluoro groups, as well as trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its functional groups. The amino and fluoro groups, along with the trifluoromethyl groups, can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

757202-10-1

Molecular Formula

C10H2F7N3

Molecular Weight

297.13 g/mol

IUPAC Name

3-amino-6-fluoro-4,5-bis(trifluoromethyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H2F7N3/c11-7-3(1-18)4(2-19)8(20)6(10(15,16)17)5(7)9(12,13)14/h20H2

InChI Key

GGFLQKFUAHQMLI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1N)C(F)(F)F)C(F)(F)F)F)C#N

Origin of Product

United States

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